4-(2-(Trimethylammonio)ethyl)phenolate
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Overview
Description
4-(2-(Trimethylammonio)ethyl)phenolate is an organic compound characterized by the presence of a phenolate group and a trimethylammonioethyl side chain. This compound is notable for its unique structure, which combines both phenolic and quaternary ammonium functionalities, making it a versatile reagent in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(Trimethylammonio)ethyl)phenolate typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-hydroxybenzaldehyde with trimethylamine in the presence of a suitable base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out under mild conditions, with temperatures around 25-30°C and a reaction time of several hours .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(2-(Trimethylammonio)ethyl)phenolate undergoes various chemical reactions, including:
Oxidation: The phenolate group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The phenolate group can participate in electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are employed.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro and sulfonated derivatives
Scientific Research Applications
4-(2-(Trimethylammonio)ethyl)phenolate is utilized in various scientific research applications:
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 4-(2-(Trimethylammonio)ethyl)phenolate involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolate group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, while the trimethylammonioethyl side chain can enhance the compound’s solubility and binding affinity. These interactions can modulate the activity of enzymes and influence various biological pathways .
Comparison with Similar Compounds
4-(2-(Trimethylammonio)ethoxy)benzeneaminium dibromide: This compound is used as a derivatization agent for aldehydes and carboxylic acids.
Dodecyl-2-(trimethylammonio)ethylphosphate: A zwitterionic surfactant used in self-assembly and surface behavior studies.
Uniqueness: 4-(2-(Trimethylammonio)ethyl)phenolate is unique due to its combination of phenolic and quaternary ammonium functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable tool in various research and industrial applications.
Properties
Molecular Formula |
C11H17NO |
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Molecular Weight |
179.26 g/mol |
IUPAC Name |
4-[2-(trimethylazaniumyl)ethyl]phenolate |
InChI |
InChI=1S/C11H17NO/c1-12(2,3)9-8-10-4-6-11(13)7-5-10/h4-7H,8-9H2,1-3H3 |
InChI Key |
PTOJXIKSKSASRB-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCC1=CC=C(C=C1)[O-] |
Origin of Product |
United States |
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